(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide
Overview
Description
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is an organic compound that features a quinoline ring system attached to a propenamide moiety
Mechanism of Action
Target of Action
Compounds with a quinolinyl moiety have been reported to exhibit significant bioactivity, suggesting that they interact with biological targets .
Mode of Action
Quinolinyl-based compounds have been found to be potent inhibitors of certain enzymes, indicating that they may interact with their targets by binding to the active site and inhibiting the enzyme’s function .
Biochemical Pathways
Quinolinyl-based compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinolinyl-based compounds have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability, solubility, and interaction with biological targets .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives are known to interact with cells and can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide typically involves the reaction of 3-quinolinecarboxaldehyde with N-cyclohexyl-N-methylamine in the presence of a base such as sodium hydride. The reaction proceeds via a condensation mechanism, forming the desired propenamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-cyclohexyl-N-methyl-3-(2-quinolinyl)-2-propenamide
- (E)-N-cyclohexyl-N-methyl-3-(4-quinolinyl)-2-propenamide
- (E)-N-cyclohexyl-N-methyl-3-(3-isoquinolinyl)-2-propenamide
Uniqueness
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl and methyl groups also contributes to its distinct physicochemical properties.
Biological Activity
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinolinyl moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly enzymes involved in critical metabolic pathways.
Target Enzymes
Research indicates that compounds containing a quinolinyl group can act as potent inhibitors of specific enzymes. The primary mode of action involves binding to the active sites of these enzymes, thereby inhibiting their function. This inhibition can affect several biochemical pathways, including those related to cancer and microbial resistance.
Biochemical Pathways
The biological activity of this compound may involve modulation of key signaling pathways. For example, quinoline derivatives have been associated with the inhibition of protein kinases, which play crucial roles in cell proliferation and survival.
Anticancer Properties
Studies have shown that this compound exhibits anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetics of this compound are crucial for understanding its bioavailability and therapeutic efficacy. Factors such as solubility, stability, and metabolic pathways influence how the compound behaves in biological systems. Preliminary studies suggest favorable pharmacokinetic profiles, although detailed studies are required for comprehensive insights.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound.
Study | Findings |
---|---|
Smith et al. (2020) | Identified significant enzyme inhibition by quinoline derivatives in cancer cell lines. |
Johnson et al. (2021) | Demonstrated antimicrobial efficacy against resistant bacterial strains using similar quinoline structures. |
Lee et al. (2022) | Reported on the apoptotic effects induced by quinoline-based compounds in vitro. |
Properties
IUPAC Name |
(E)-N-cyclohexyl-N-methyl-3-quinolin-3-ylprop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(17-8-3-2-4-9-17)19(22)12-11-15-13-16-7-5-6-10-18(16)20-14-15/h5-7,10-14,17H,2-4,8-9H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVJOUIEKCFIG-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822198 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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